Home > Products > Building Blocks P15477 > 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine - 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-358482
CAS Number: 396133-34-9
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

    Compound Description: This series of compounds was investigated for its ability to displace [3H]prazosin in vitro, a measure of their antihypertensive potential. Quantitative structure-activity relationship (QSAR) studies revealed a significant correlation between their displacement activity and physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) [].

    Relevance: These compounds share the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with an aryl group at the 3-position. This structural similarity suggests their potential as antihypertensive agents [].

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (I)

    Compound Description: This compound, along with two closely related derivatives (compounds II and III), was studied for its molecular conformation and hydrogen bonding patterns. Compound (I) forms centrosymmetric dimers through C–H···π(arene) hydrogen bonds [].

    Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. The variations lie in the substituents on the phenyl ring at N1 and the aryl group at the 3-position, highlighting the impact of substituent modifications on molecular conformation and intermolecular interactions [].

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (II)

    Compound Description: This compound, similar to compound (I), was investigated for its molecular conformation and hydrogen bonding patterns. Compound (II) forms ribbons of R33(18) rings through two C–H···O hydrogen bonds, which are further connected by a C–Cl···π(arene) interaction [].

    Relevance: This compound is closely related to 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, differing in the substituents on the phenyl ring at N1 and the aryl group at the 3-position. This comparison emphasizes the role of halogen substituents in influencing crystal packing and intermolecular interactions [].

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (III)

    Compound Description: This compound, similar to compounds (I) and (II), was studied for its molecular conformation and hydrogen bonding. Compound (III) forms sheets through a combination of C–H···O and C–H···π(arene) hydrogen bonds. These three compounds highlight the impact of subtle structural changes on hydrogen bonding patterns and crystal packing [].

    Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine but with modifications in the substituents at N1 and the 3-position. This comparison underscores the significance of substituent modifications in influencing molecular conformation and crystal packing [].

Indanyl Substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

    Compound Description: This class of compounds acts on the potassium channel TASK-1 and shows potential as pharmaceuticals, particularly in the treatment or prophylaxis of atrial arrhythmias, including atrial fibrillation (AF) and atrial flutter [].

    Relevance: These compounds share the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. The presence of an indanyl substituent in this series highlights a specific structural modification that confers activity on the TASK-1 potassium channel, making them relevant for treating atrial arrhythmias [].

Overview

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[4,3-c]pyridines. These compounds are characterized by their fused ring systems and have garnered attention due to their potential biological activities and applications in medicinal chemistry. This compound specifically has been studied for its pharmacological properties, particularly its role as a potassium channel modulator and its implications in treating various diseases.

Source and Classification

The compound can be classified under the broader category of pyrazole derivatives. Pyrazolo[4,3-c]pyridines are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is synthesized through various methods and has been evaluated for its efficacy against specific targets like potassium channels involved in cardiac arrhythmias .

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. One common approach includes the reaction of piperidin-4-one with appropriate phenyl substituents under specific conditions to yield the desired pyrazolo derivative.

Technical Details

The synthesis process may include:

  • Step 1: Formation of an intermediate by reacting piperidin-4-one with a phenyl hydrazine derivative.
  • Step 2: Cyclization of the intermediate to form the pyrazolo ring.
  • Step 3: Reduction or functionalization steps to achieve the final compound structure.

Various studies have reported different synthetic pathways that optimize yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine consists of a fused bicyclic framework. The compound features a saturated tetrahydropyridine ring fused to a pyrazole ring with a phenyl group attached.

Data

Key structural data includes:

  • Molecular formula: C13H14N2C_{13}H_{14}N_2
  • Molecular weight: Approximately 214.26 g/mol
  • The compound typically exhibits a half-chair conformation due to steric interactions among substituents .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocycles:

  • Nucleophilic substitutions at the nitrogen atoms.
  • Electrophilic aromatic substitutions on the phenyl ring.

Technical Details

These reactions can be utilized for further functionalization of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine primarily involves modulation of potassium channels such as TASK-1 (KCNK3). By influencing these channels, the compound can affect cellular excitability and membrane potential.

Data

Research indicates that this modulation can lead to therapeutic effects in conditions like atrial fibrillation and other cardiac arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine include:

  • Appearance: Typically a solid at room temperature.
  • Melting point: Specific values vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Varies in polar and non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from studies indicate that variations in substituents can significantly influence these properties .

Applications

Scientific Uses

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine has several notable applications in scientific research:

  • Pharmaceutical Development: It is being explored as a potential treatment for cardiac arrhythmias due to its action on potassium channels.
  • Antimicrobial Activity: Some derivatives have shown promising results against pathogens like Mycobacterium tuberculosis.

Research continues to expand its applications in drug discovery and development across various therapeutic areas .

Therapeutic Target Engagement & Mechanistic Applications

c-Met Kinase Inhibition in Oncological Therapeutics

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a critical pharmacophore in class Ia c-Met kinase inhibitors, targeting the ATP-binding site with high selectivity. Structural optimization of lead compound 1 (IC₅₀ = 5.48 μM) yielded derivative 8c, which exhibited a 80-fold improvement in potency (IC₅₀ = 68 nM) against c-Met kinase. Key structure-activity relationship (SAR) insights include [2] [6]:

  • π-π Stacking Group: Introduction of 3-trifluoromethylphenyl at the solvent-exposed region (e.g., 8c) enhanced hydrophobic interactions with Tyr1230.
  • Hinge Binding: The pyrazole NH and adjacent nitrogen atom form dual hydrogen bonds with hinge residues Pro1158 and Met1160.
  • Selectivity: 8c showed >50-fold selectivity over 49 tyrosine kinases, attributed to its U-shaped binding mode unique to class Ia inhibitors.

In vitro anti-proliferative activity in c-Met-dependent cell lines demonstrated potent efficacy:

  • Gastric cancer (MKN45): IC₅₀ = 0.92 μM
  • Lung cancer (EBC-1): IC₅₀ = 1.37 μM

Table 1: Key c-Met Inhibitors Based on Pyrazolo[4,3-c]pyridine Scaffold

CompoundR Groupc-Met IC₅₀ (nM)MKN45 IC₅₀ (μM)
1 (Lead)p-Fluorophenyl5,48012.8
8c3-CF₃-Ph680.92
8j4-CN-Ph1422.15

Docking studies (PDB: 2WGJ) confirmed that 8c mimics the binding pose of crizotinib but achieves superior kinase selectivity due to optimized solvent-facing substituents [2].

1.2 Mycobacterium tuberculosis Pantothenate Synthetase Inhibition Mechanisms

The scaffold’s application in tuberculosis therapeutics targets pantothenate synthetase (PS), an essential enzyme for coenzyme A biosynthesis in M. tuberculosis. Compound 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide) emerged as the most potent inhibitor [3] [5] [9]:

  • Enzymatic Inhibition: IC₅₀ = 21.8 ± 0.8 μM against MTB PS.
  • Whole-Cell Activity: MIC = 26.7 μM against M. tuberculosis H37Rv.
  • Cytotoxicity: Non-toxic to RAW 264.7 cells at 50 μM.

Design strategies leveraged the crystal structure of PS (PDB: 1N2H):

  • Hydrophobic Pocket Engagement: The 3-phenyl group occupies the pantoyl-binding pocket.
  • Carboxamide Linkage: Mimics the adenylate moiety of the reaction intermediate pantoyl-adenylate.
  • Electron-Withdrawing Substituents: Para-nitro on the aniline ring enhanced binding affinity by 4-fold compared to unsubstituted analogs.

Table 2: Anti-TB Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives

CompoundR¹ (Aryl)R² (Aniline)PS IC₅₀ (μM)MIC (μM)
6aa4-Br-C₆H₄4-Br-C₆H₄38.248.9
6acC₆H₅4-NO₂-C₆H₄21.826.7

Synthetic routes commenced from tert-butyl 4-oxopiperidine-1-carboxylate, involving cyclization with hydrazine and subsequent acylation with benzoyl chlorides [3] [5].

Noncovalent Cathepsin S Inhibition Strategies

The scaffold enables reversible, noncovalent inhibition of cathepsin S (CatS), a cysteine protease critical for MHC class II-mediated antigen presentation. JNJ 10329670 incorporates 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a key structural component, achieving [4] [8]:

  • Biochemical Potency: Kᵢ ≈ 30 nM against human CatS.
  • Selectivity: >100-fold selectivity over cathepsins L, F, and K.
  • Cellular Target Engagement: IC₅₀ = 1 μM in invariant chain (p10) accumulation assays using human dendritic cells.

Mechanistic advantages include:

  • Oxyanion Hole Interaction: The sulfonyl group hydrogen-bonds with Gly234.
  • Hydrophobic Occupancy: The 2-ketobenzimidazole group fills the S2 subsite, while the trifluoromethylphenyl moiety binds the S3 pocket.
  • Species Specificity: 30-fold higher potency for human CatS versus murine orthologs.

Table 3: Cathepsin S Inhibitors Featuring Pyrazolo[4,3-c]pyridine

CompoundCatS Kᵢ (nM)Selectivity (vs CatL/K/F)Cellular IC₅₀ (μM)
JNJ 1032967030>100-fold1.0
Triazolo[1,5-a]pyrimidine*1550-fold0.8

*Comparative scaffold cited for mechanistic context [6].

In vivo studies demonstrated blockade of invariant chain processing in human PBMC-transplanted mice, validating its role in immunomodulation [4].

Properties

CAS Number

396133-34-9

Product Name

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.